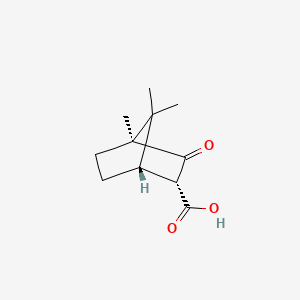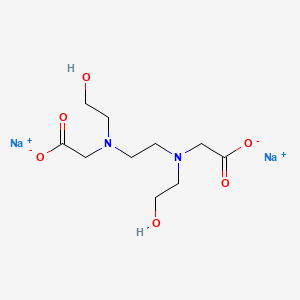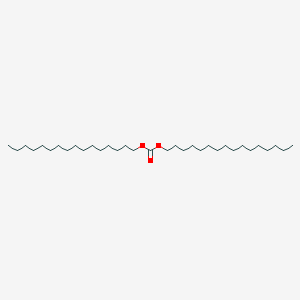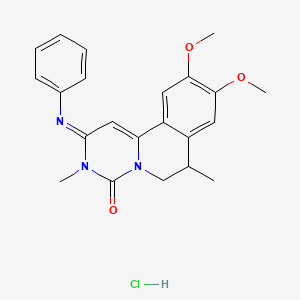
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-ピリミド(6,1-a)イソキノリン-4-オン, 2,3,6,7-テトラヒドロ-9,10-ジメトキシ-3,7-ジメチル-2-(フェニルイミノ)-, モノハイドロクロリド, (±)-は、ピリミジンとイソキノリンの要素を組み合わせたユニークな構造を持つ複雑な有機化合物です。
製法
合成経路と反応条件
4H-ピリミド(6,1-a)イソキノリン-4-オン, 2,3,6,7-テトラヒドロ-9,10-ジメトキシ-3,7-ジメチル-2-(フェニルイミノ)-, モノハイドロクロリド, (±)-の合成は、通常、複数段階の有機反応を伴います。このプロセスは、コアのピリミドイソキノリン構造の調製から始まり、続いてジメトキシ基とジメチル基の導入が行われます。その後、縮合反応によってフェニルイミノ基が添加されます。 最終段階では、化合物の安定性と溶解性を高めるために、モノハイドロクロリド塩が生成されます .
工業生産方法
この化合物の工業生産では、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を行う可能性が高いです。 これには、自動反応器と連続フロー化学技術の使用を含め、品質とスケーラビリティの一貫性を確保することが含まれる可能性があります .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (±)- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidoisoquinoline structure, followed by the introduction of the dimethoxy and dimethyl groups. The phenylimino group is then added through a condensation reaction. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability .
化学反応の分析
反応の種類
4H-ピリミド(6,1-a)イソキノリン-4-オン, 2,3,6,7-テトラヒドロ-9,10-ジメトキシ-3,7-ジメチル-2-(フェニルイミノ)-, モノハイドロクロリド, (±)-は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を修飾したりできます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、さまざまな生物学的活性を生み出す可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および目的の置換に応じてさまざまな求核剤と求電子剤が含まれます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性がありますが、置換反応では新しい芳香族または脂肪族基が導入される可能性があります .
科学研究の応用
4H-ピリミド(6,1-a)イソキノリン-4-オン, 2,3,6,7-テトラヒドロ-9,10-ジメトキシ-3,7-ジメチル-2-(フェニルイミノ)-, モノハイドロクロリド, (±)-は、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物学的活性について研究されています。
医学: そのユニークな構造と生物学的活性により、治療剤としての潜在的な用途について調査されています。
科学的研究の応用
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (±)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.
作用機序
4H-ピリミド(6,1-a)イソキノリン-4-オン, 2,3,6,7-テトラヒドロ-9,10-ジメトキシ-3,7-ジメチル-2-(フェニルイミノ)-, モノハイドロクロリド, (±)-の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物の構造により、これらの標的に結合し、その活性を阻害または調節することが可能になります。 これにより、特定の標的と経路に応じて、さまざまな生物学的効果が得られます .
類似の化合物との比較
類似の化合物
4H-ピリミド(6,1-a)イソキノリン-4-オン誘導体: これらの化合物はコア構造を共有していますが、置換基が異なるため、特性と活性も異なります。
ピリミドイソキノリンアナログ: これらの化合物は構造が似ていますが、官能基や立体配置が異なる場合があります.
独自性
4H-ピリミド(6,1-a)イソキノリン-4-オン, 2,3,6,7-テトラヒドロ-9,10-ジメトキシ-3,7-ジメチル-2-(フェニルイミノ)-, モノハイドロクロリド, (±)-の独自性は、官能基の特定の組み合わせと、さまざまな分野におけるさまざまな用途の可能性にあります。 複数の種類の化学反応を起こす能力と、潜在的な生物学的活性により、さらなる研究開発に役立つ化合物となっています .
類似化合物との比較
Similar Compounds
4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives: These compounds share the core structure but differ in their substituents, leading to different properties and activities.
Pyrimidoisoquinoline analogs: These compounds have similar structures but may have different functional groups or stereochemistry.
Uniqueness
The uniqueness of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (±)- lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further research and development .
特性
CAS番号 |
108445-72-3 |
|---|---|
分子式 |
C22H24ClN3O3 |
分子量 |
413.9 g/mol |
IUPAC名 |
9,10-dimethoxy-3,7-dimethyl-2-phenylimino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C22H23N3O3.ClH/c1-14-13-25-18(17-11-20(28-4)19(27-3)10-16(14)17)12-21(24(2)22(25)26)23-15-8-6-5-7-9-15;/h5-12,14H,13H2,1-4H3;1H |
InChIキー |
XZKLUUHMNSHMOA-UHFFFAOYSA-N |
正規SMILES |
CC1CN2C(=CC(=NC3=CC=CC=C3)N(C2=O)C)C4=CC(=C(C=C14)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


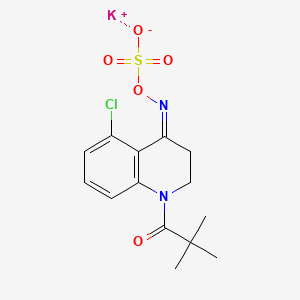
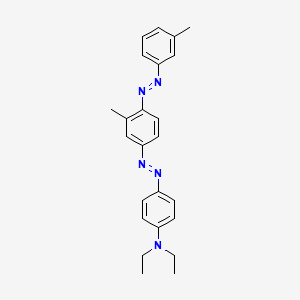
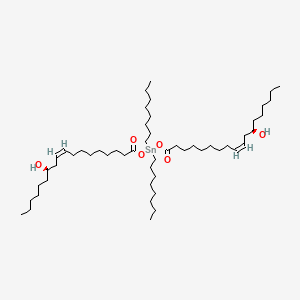
![3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]](/img/structure/B12724485.png)


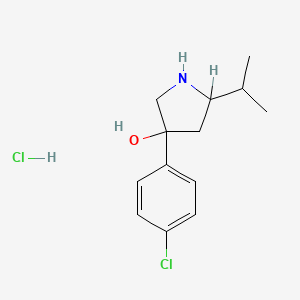
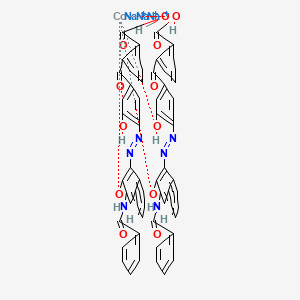
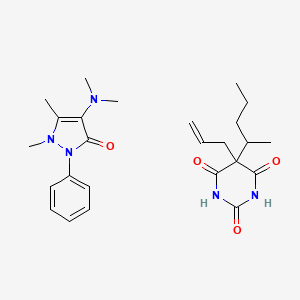
![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid](/img/structure/B12724516.png)
